![molecular formula C16H24N2O3 B1445009 Ethyl-2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoat CAS No. 1290895-57-6](/img/structure/B1445009.png)
Ethyl-2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoat
Übersicht
Beschreibung
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the methoxyphenyl group and the ester functionality in this compound makes it an interesting subject for various chemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the body. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, they are significant targets for new central nervous system (CNS) drug discovery .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate have been studied. The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate results in molecular and cellular effects. It has been observed that this compound and its derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate typically involves the reaction of 4-(4-methoxyphenyl)piperazine with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like acetonitrile or dimethylformamide to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester functionality can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazine derivatives.
Reduction: Formation of ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
These compounds share the piperazine core but differ in their substituents and pharmacological profiles. Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate is unique due to its specific methoxyphenyl and ester functionalities, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYVJEAULZZAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



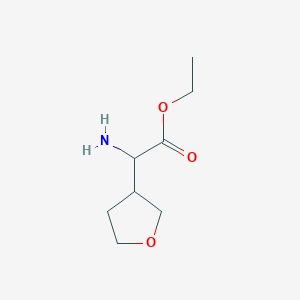
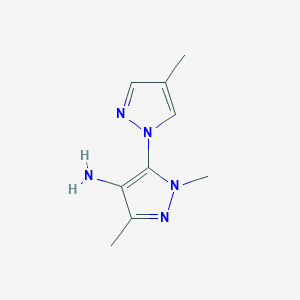
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
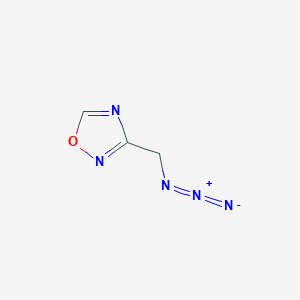
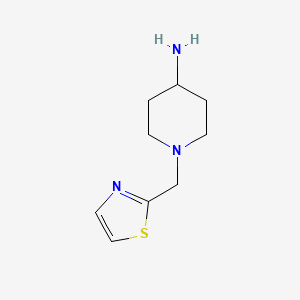
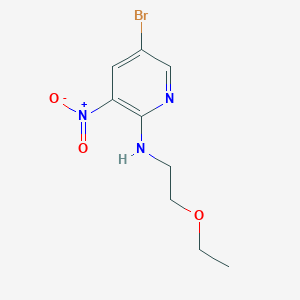
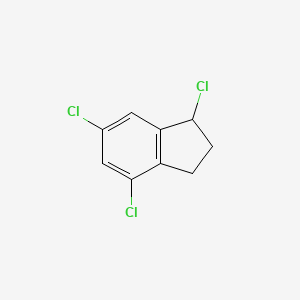
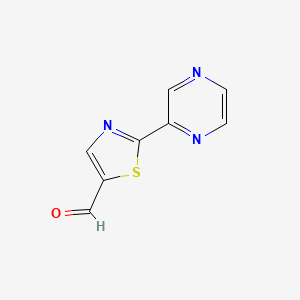
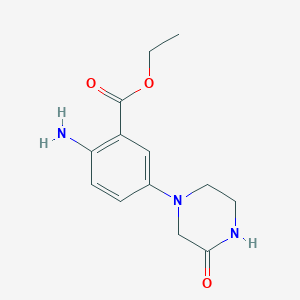
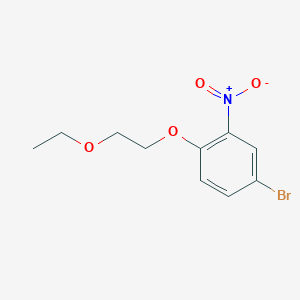
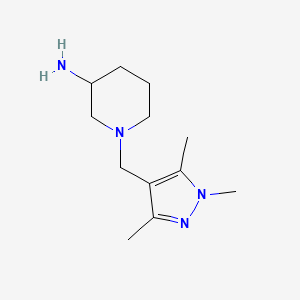
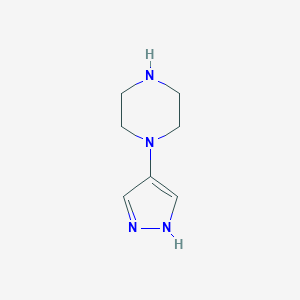
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
